Tetrahydrosappanone A trimethyl ether
Description
Tetrahydrosappanone A trimethyl ether is a methoxy-substituted derivative of a tetrahydrobenzo[c]pyranochromenone scaffold, characterized by a partially hydrogenated pyranone core and three methyl ether groups. While direct structural or synthetic data for this compound are absent in the provided evidence, its nomenclature suggests structural similarities to trimethyl ether derivatives of flavonoid- or chromenone-based natural products. Such compounds are typically synthesized via selective methylation of hydroxyl groups on the parent structure, often to enhance stability or modulate bioactivity . For example, analogous compounds like Palodesangren B trimethyl ether () and atromentin trimethyl ether () share core structural motifs and functionalization strategies, implying that this compound may exhibit comparable reactivity or synthetic pathways.
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C19H22O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13,19-20H,8,11H2,1-3H3/t13-,19-/m1/s1 |
InChI Key |
KXFFLWDYUNIJNU-BFUOFWGJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]([C@@H](CO2)CC3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrosappanone A trimethyl ether typically involves the methylation of tetrahydrosappanone A. The process includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrosappanone A trimethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a chemical probe to study reaction mechanisms and pathways.
Biology: Investigated for its anti-inflammatory and antioxidant properties, making it a candidate for treating inflammatory diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
Tetrahydrosappanone A trimethyl ether exerts its effects primarily through the inhibition of the enzyme IMPDH2 (inosine monophosphate dehydrogenase 2). This inhibition leads to the suppression of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. By targeting IMPDH2, this compound can reduce neuroinflammation and other inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Notes:
- Palodesangren B Trimethyl Ether shares the tetrahydrobenzo[c]pyranochromenone core, suggesting Tetrahydrosappanone A trimethyl ether may exhibit similar stability or bioactivity.
- Atromentin Trimethyl Ether highlights the role of methylation in altering physical properties (e.g., melting point) and reactivity. Its conversion to tetramethyl ether under basic conditions underscores the lability of methoxy groups in strongly alkaline environments .
- Trimethyl Ether (I c) demonstrates degradation pathways under alkali, yielding phloroglucinol derivatives. This reactivity may parallel the behavior of this compound in pharmaceutical or environmental contexts .
Data Table: Key Parameters of Trimethyl Ether Derivatives
| Parameter | Palodesangren B Trimethyl Ether | Atromentin Trimethyl Ether | Trimethyl Ether (I c) |
|---|---|---|---|
| Molecular Formula | Not explicitly provided | C₉H₁₀O₅ (inferred) | C₆H₁₂O₅ |
| Key Functional Groups | Methoxy, pyran-2-one | Methoxy, quinone | Methoxy, ketone |
| Melting Point | Not reported | 186°C | Not reported |
| Alkali Reactivity | Stable | Demethylates to tetramethyl ether | Degrades to phloroglucinol derivatives |
| Bioactivity | Anticandidal (inferred) | Not reported | Not reported |
Research Findings and Implications
- Synthetic Challenges: Late-stage functionalization (e.g., pyranone formation) is critical for chromenone derivatives but requires precise control to avoid side reactions .
- Pharmacological Potential: Methoxy groups in natural product derivatives often enhance metabolic stability, suggesting this compound could be a candidate for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
